molecular formula C27H30N2O5 B4314249 ETHYL 4-[3-(CYCLOPENTYLOXY)PHENYL]-6-METHYL-2-OXO-3-(2-PHENYLACETYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

ETHYL 4-[3-(CYCLOPENTYLOXY)PHENYL]-6-METHYL-2-OXO-3-(2-PHENYLACETYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4314249
M. Wt: 462.5 g/mol
InChI Key: GARKMOYVWJRWAN-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(cyclopentyloxy)phenyl]-6-methyl-2-oxo-3-(phenylacetyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a cyclopentyloxy group, a phenylacetyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[3-(CYCLOPENTYLOXY)PHENYL]-6-METHYL-2-OXO-3-(2-PHENYLACETYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyrimidine ring. This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced through an etherification reaction, where a suitable cyclopentanol derivative is reacted with the intermediate compound.

    Phenylacetylation: The phenylacetyl group is introduced via an acylation reaction, typically using phenylacetyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(cyclopentyloxy)phenyl]-6-methyl-2-oxo-3-(phenylacetyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups, leading to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[3-(cyclopentyloxy)phenyl]-6-methyl-2-oxo-3-(phenylacetyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ETHYL 4-[3-(CYCLOPENTYLOXY)PHENYL]-6-METHYL-2-OXO-3-(2-PHENYLACETYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Ethyl 4-[3-(cyclopentyloxy)phenyl]-6-methyl-2-oxo-3-(phenylacetyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-[3-(methoxy)phenyl]-6-methyl-2-oxo-3-(phenylacetyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a methoxy group instead of a cyclopentyloxy group.

    Ethyl 4-[3-(ethoxy)phenyl]-6-methyl-2-oxo-3-(phenylacetyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.

    Ethyl 4-[3-(propoxy)phenyl]-6-methyl-2-oxo-3-(phenylacetyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a propoxy group instead of a cyclopentyloxy group.

The uniqueness of ETHYL 4-[3-(CYCLOPENTYLOXY)PHENYL]-6-METHYL-2-OXO-3-(2-PHENYLACETYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(3-cyclopentyloxyphenyl)-6-methyl-2-oxo-3-(2-phenylacetyl)-1,4-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O5/c1-3-33-26(31)24-18(2)28-27(32)29(23(30)16-19-10-5-4-6-11-19)25(24)20-12-9-15-22(17-20)34-21-13-7-8-14-21/h4-6,9-12,15,17,21,25H,3,7-8,13-14,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARKMOYVWJRWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N(C1C2=CC(=CC=C2)OC3CCCC3)C(=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-[3-(CYCLOPENTYLOXY)PHENYL]-6-METHYL-2-OXO-3-(2-PHENYLACETYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-[3-(CYCLOPENTYLOXY)PHENYL]-6-METHYL-2-OXO-3-(2-PHENYLACETYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-[3-(CYCLOPENTYLOXY)PHENYL]-6-METHYL-2-OXO-3-(2-PHENYLACETYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-[3-(CYCLOPENTYLOXY)PHENYL]-6-METHYL-2-OXO-3-(2-PHENYLACETYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
ETHYL 4-[3-(CYCLOPENTYLOXY)PHENYL]-6-METHYL-2-OXO-3-(2-PHENYLACETYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
ETHYL 4-[3-(CYCLOPENTYLOXY)PHENYL]-6-METHYL-2-OXO-3-(2-PHENYLACETYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

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